An In-depth Technical Guide to the Physicochemical Properties of 6-bromo-3-chloropyrazolo[1,5-a]pyrimidine-2-carboxylic acid
An In-depth Technical Guide to the Physicochemical Properties of 6-bromo-3-chloropyrazolo[1,5-a]pyrimidine-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
This guide provides a comprehensive overview of the known and predicted physicochemical properties of 6-bromo-3-chloropyrazolo[1,5-a]pyrimidine-2-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry. Given the novelty of this molecule, this document also furnishes detailed, field-proven methodologies for the experimental determination of its key physicochemical parameters. This approach is designed to empower researchers to generate reliable data, fostering a deeper understanding of this compound's behavior in various experimental settings.
The pyrazolo[1,5-a]pyrimidine scaffold is a well-established pharmacophore found in numerous compounds with diverse biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties.[1] The specific substitutions of a bromine atom at the 6-position, a chlorine atom at the 3-position, and a carboxylic acid at the 2-position on this scaffold suggest a compound with potential for targeted biological interactions, governed by its unique electronic and steric properties. Understanding the fundamental physicochemical characteristics of 6-bromo-3-chloropyrazolo[1,5-a]pyrimidine-2-carboxylic acid is therefore a critical first step in its journey from a laboratory curiosity to a potential therapeutic agent.
Chemical Identity and Molecular Structure
A foundational understanding of a molecule begins with its unequivocal identification and a clear representation of its two-dimensional structure.
| Identifier | Value | Source |
| Chemical Name | 6-bromo-3-chloropyrazolo[1,5-a]pyrimidine-2-carboxylic acid | - |
| CAS Number | 499190-16-8 | [1][2][3] |
| Molecular Formula | C₇H₃BrClN₃O₂ | [1][2] |
| Molecular Weight | 276.47 g/mol | [2] |
| Canonical SMILES | C1=C(C2=C(C(=O)O)N=C(N2N=C1)Cl)Br | - |
| InChI Key | SJPCXFJYCLTDKK-UHFFFAOYSA-N | [2] |
Core Physicochemical Properties: A Blend of Known Data and Predictive Insights
While specific experimental data for 6-bromo-3-chloropyrazolo[1,5-a]pyrimidine-2-carboxylic acid is not extensively available in the public domain, we can infer likely properties based on its structural motifs and the known characteristics of related pyrazolo[1,5-a]pyrimidine derivatives.[4][5] The following table summarizes these core properties and provides context for their importance in drug discovery and development.
| Property | Predicted/Known Value | Significance in Drug Discovery & Rationale for Prediction |
| Melting Point (°C) | Solid at room temperature; likely to have a relatively high melting point (>200 °C) with decomposition. | A sharp melting point is indicative of high purity. The rigid, planar heterocyclic core and potential for strong intermolecular interactions (hydrogen bonding from the carboxylic acid, dipole-dipole interactions from the halogens) suggest a high lattice energy, leading to a high melting point. |
| Boiling Point (°C) | Not applicable; likely to decompose before boiling. | Due to its high molecular weight and strong intermolecular forces, the compound is expected to decompose at elevated temperatures rather than boil. |
| Aqueous Solubility | Predicted to be low. | Solubility is a critical determinant of bioavailability.[6] The presence of a carboxylic acid group provides a handle for aqueous solubility, particularly at pH values above its pKa where it will exist as the more soluble carboxylate anion. However, the largely aromatic and halogenated core is hydrophobic, which will limit its intrinsic solubility. |
| pKa | Estimated to be in the range of 3-5 for the carboxylic acid. | The pKa dictates the ionization state of the molecule at a given pH, which in turn influences its solubility, permeability, and interaction with biological targets. The electron-withdrawing nature of the pyrazolo[1,5-a]pyrimidine ring system and the adjacent chlorine atom would be expected to increase the acidity of the carboxylic acid (lower the pKa) compared to a simple aliphatic carboxylic acid. |
| LogP (Octanol-Water Partition Coefficient) | Predicted to be in the range of 2-4. | LogP is a measure of a compound's lipophilicity, which is a key factor in its ability to cross cell membranes. A value in this range is often considered favorable for oral drug absorption. The hydrophobic bromine and chlorine atoms and the aromatic system contribute positively to the LogP, while the carboxylic acid group reduces it. |
Experimental Protocols for Physicochemical Characterization
The following sections provide detailed, standardized protocols for the experimental determination of the key physicochemical properties of 6-bromo-3-chloropyrazolo[1,5-a]pyrimidine-2-carboxylic acid. Adherence to these methodologies will ensure the generation of high-quality, reproducible data.
Melting Point Determination
The melting point of a crystalline solid is a fundamental physical property that provides an indication of its purity. A sharp melting range (typically 0.5-1°C) is characteristic of a pure compound, while impurities tend to depress and broaden the melting range.
Caption: Workflow for determining the melting point of a crystalline solid.
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Sample Preparation: Ensure the sample of 6-bromo-3-chloropyrazolo[1,5-a]pyrimidine-2-carboxylic acid is completely dry and in a fine crystalline form.
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Capillary Loading: Gently tap the open end of a capillary tube into the sample to introduce a small amount of the solid. The sample height should be approximately 2-3 mm.[7]
-
Sample Compaction: Tap the sealed end of the capillary tube on a hard surface to compact the sample at the bottom.[8]
-
Apparatus Setup: Place the loaded capillary tube into the heating block of a calibrated melting point apparatus (e.g., Mel-Temp).[9]
-
Approximate Melting Point: Heat the sample at a rapid rate (5-10 °C per minute) to quickly determine an approximate melting range.[8]
-
Accurate Melting Point: Allow the apparatus to cool to at least 20°C below the approximate melting point. Prepare a new sample and heat it at a slower rate, decreasing to 1-2 °C per minute as the temperature approaches the expected melting point.[7]
-
Data Recording: Record the temperature at which the first drop of liquid is observed and the temperature at which the last crystal melts. This range is the melting point of the compound.[10]
Aqueous Solubility Determination
Aqueous solubility is a critical parameter that influences a drug's absorption and distribution. The "gold standard" for determining thermodynamic solubility is the shake-flask method, which measures the equilibrium concentration of a compound in a saturated solution.[6][11]
Caption: Workflow for determining aqueous solubility via the shake-flask method.
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Preparation of Saturated Solution: Add an excess amount of solid 6-bromo-3-chloropyrazolo[1,5-a]pyrimidine-2-carboxylic acid to a vial containing a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Equilibration: Seal the vial and place it in a shaker or on a rotator in a temperature-controlled environment (typically 25°C or 37°C) for 24 to 48 hours to ensure equilibrium is reached.[12]
-
Phase Separation: After equilibration, allow the vial to stand undisturbed to permit the undissolved solid to settle.
-
Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed. Filter the aliquot through a 0.22 µm filter to remove any remaining microscopic particles.
-
Quantification: Prepare a standard curve of the compound at known concentrations. Dilute the filtered sample and quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[13]
-
Calculation: The determined concentration represents the thermodynamic solubility of the compound in the tested buffer.
pKa Determination
The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For an ionizable compound like 6-bromo-3-chloropyrazolo[1,5-a]pyrimidine-2-carboxylic acid, the pKa value is crucial for predicting its charge state at different physiological pHs. Potentiometric titration is a highly accurate and widely used method for pKa determination.[14][15]
Caption: Workflow for determining the pKa of an ionizable compound by potentiometric titration.
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Instrument Calibration: Calibrate a pH meter using at least two standard buffers that bracket the expected pKa.[16]
-
Sample Preparation: Accurately weigh and dissolve a sample of 6-bromo-3-chloropyrazolo[1,5-a]pyrimidine-2-carboxylic acid in a known volume of purified water or a suitable co-solvent if the aqueous solubility is low.[17]
-
Titration Setup: Place the solution in a jacketed beaker to maintain a constant temperature. Immerse the calibrated pH electrode and a magnetic stir bar into the solution.
-
Titration: Begin stirring the solution and record the initial pH. Add small, precise volumes of a standardized titrant (e.g., 0.1 M NaOH) and record the pH after each addition, allowing the reading to stabilize.[17]
-
Data Analysis: Plot the measured pH values against the volume of titrant added. The pKa can be determined from the pH at the point where half of the acid has been neutralized (the half-equivalence point). This corresponds to the midpoint of the steepest part of the titration curve.[18]
LogP Determination
The octanol-water partition coefficient (LogP) is the standard measure of a compound's lipophilicity. The shake-flask method is the traditional and most reliable technique for its determination.[19][20]
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